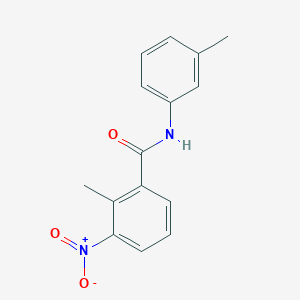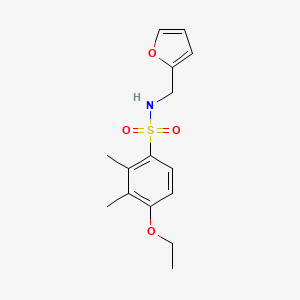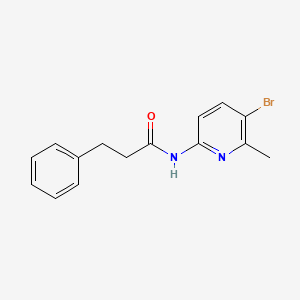
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(1-pyrrolidinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(1-pyrrolidinyl)acetamide, also known as BTA-EG6, is a fluorescent probe used for the detection of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that play a crucial role in various physiological and pathological processes. BTA-EG6 is a potent and selective probe that has been extensively used in scientific research for the detection of ROS.
作用機序
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(1-pyrrolidinyl)acetamide works by reacting with ROS, resulting in the formation of a fluorescent adduct. The fluorescent signal generated by this compound can be detected using fluorescence microscopy or flow cytometry, allowing for the visualization and quantification of ROS in cells.
Biochemical and Physiological Effects
This compound does not have any known biochemical or physiological effects on cells. It is a non-toxic probe that does not interfere with cellular processes, making it an ideal tool for the detection of ROS in cells.
実験室実験の利点と制限
One of the major advantages of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(1-pyrrolidinyl)acetamide is its high selectivity and sensitivity for ROS detection. It is also a non-toxic probe that does not interfere with cellular processes, making it an ideal tool for the detection of ROS in cells. However, one limitation of this compound is its relatively short half-life, which limits its use for long-term ROS detection.
将来の方向性
There are several future directions for the use of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(1-pyrrolidinyl)acetamide in scientific research. One potential application is the use of this compound for the detection of ROS in vivo. Another potential application is the use of this compound for the detection of ROS in specific subcellular compartments, such as mitochondria or the endoplasmic reticulum. Additionally, the development of new fluorescent probes based on the this compound scaffold could lead to the discovery of new ROS detection tools with improved properties.
合成法
The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(1-pyrrolidinyl)acetamide involves a multi-step process that starts with the synthesis of 6-methoxy-2-mercaptobenzothiazole. This intermediate is then reacted with 2-bromoacetyl pyrrolidine to yield the final product, this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学的研究の応用
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(1-pyrrolidinyl)acetamide has been extensively used in scientific research for the detection of ROS in cells. ROS are involved in various physiological and pathological processes, including aging, cancer, and neurodegenerative diseases. This compound is a potent and selective probe that allows for the detection of ROS in real-time, providing valuable insights into the role of ROS in these processes.
特性
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-pyrrolidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-19-10-4-5-11-12(8-10)20-14(15-11)16-13(18)9-17-6-2-3-7-17/h4-5,8H,2-3,6-7,9H2,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGZQDLUGRLJHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-2-[(3-methylbenzoyl)amino]benzoic acid](/img/structure/B5860615.png)


![2-(3,5-dimethylphenoxy)-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5860631.png)


![2-hydroxy-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide](/img/structure/B5860650.png)





![N~1~-cyclopentyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5860683.png)
![(2-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine](/img/structure/B5860705.png)